N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Glycogen phosphorylase inhibition Type 2 diabetes Structure-activity relationship

N-(3-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (C₁₈H₁₉F₂N₃O, MW 331.37 g/mol, InChIKey ZIDQBSOXRCGTOJ-UHFFFAOYSA-N) is a synthetic piperazine-acetamide bearing two distinct fluorinated aromatic rings: a 3-fluorophenyl moiety on the acetamide nitrogen and a 2-fluorophenyl group on the piperazine N4 position. It belongs to the class of N-aryl-2-(4-arylpiperazin-1-yl)acetamides and has been characterized as a benzamide derivative (compound 14c) in a focused medicinal chemistry program targeting glycogen phosphorylase (GP) inhibition and glucokinase (GK) activation for type 2 diabetes research.

Molecular Formula C18H19F2N3O
Molecular Weight 331.4 g/mol
Cat. No. B11202119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Molecular FormulaC18H19F2N3O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3F
InChIInChI=1S/C18H19F2N3O/c19-14-4-3-5-15(12-14)21-18(24)13-22-8-10-23(11-9-22)17-7-2-1-6-16(17)20/h1-7,12H,8-11,13H2,(H,21,24)
InChIKeyZIDQBSOXRCGTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide – Structural Identity, Supplier-Independent Characterization, and Core Pharmacological Class


N-(3-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (C₁₈H₁₉F₂N₃O, MW 331.37 g/mol, InChIKey ZIDQBSOXRCGTOJ-UHFFFAOYSA-N) is a synthetic piperazine-acetamide bearing two distinct fluorinated aromatic rings: a 3-fluorophenyl moiety on the acetamide nitrogen and a 2-fluorophenyl group on the piperazine N4 position [1]. It belongs to the class of N-aryl-2-(4-arylpiperazin-1-yl)acetamides and has been characterized as a benzamide derivative (compound 14c) in a focused medicinal chemistry program targeting glycogen phosphorylase (GP) inhibition and glucokinase (GK) activation for type 2 diabetes research [2]. Its primary documented pharmacological activity is inhibition of rabbit muscle glycogen phosphorylase a (GPa) with an IC₅₀ of 18.7 µM [2][3].

Pathway Glycogen phosphorylase a (GPa) inhibition assay – SAR exploration tool for fluorophenyl acetamide series
Model Type 2 diabetes hepatic glucose output pathway studies using isolated enzyme or cell-based models
Selection Meta-fluorophenyl anilide geometry with reported intermediate potency relative to series analogues

Why In-Class N-Arylpiperazine Acetamides Cannot Be Interchanged: SAR Evidence for N-(3-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide


The N-arylpiperazine acetamide scaffold exhibits marked sensitivity to both the position and electronic character of substituents on the two aromatic rings. In the systematic study by Zhang et al. (2009), the series of piperazine-containing amide analogues 14a–e, all sharing the same 1-(2-fluorophenyl)piperazine core, displayed glycogen phosphorylase IC₅₀ values spanning from 12.5 µM to 78.5 µM depending solely on the substituent pattern on the second aromatic ring attached via the acetamide linker [1]. Simple replacement of the 3-fluorophenyl group (14c) with a 4-fluorophenyl (14a) reduced GP inhibitory potency by approximately 28%, while substitution with a trifluoromethyl group (14b) caused a >4-fold loss in potency [1]. These data demonstrate that ostensibly minor structural modifications yield quantitatively distinct pharmacological profiles, making generic substitution of one N-arylpiperazine acetamide for another scientifically unsound without explicit comparative bioactivity data.

Fluorine position shift from meta (14c) to para (14a) on the anilide ring alters GP inhibitory response; identical piperazine core does not guarantee interchangeable activity.

Trifluoromethyl substitution (14b) reduces reported potency >4-fold; electron-withdrawing group choice is non-trivial and requires empirical validation.

IC50 values within the 14a–e congeneric series span >6-fold (12.5–78.5 µM); minor aryl modifications produce quantifiable potency shifts that cannot be assumed from structural similarity alone.

Quantitative Comparator Evidence for N-(3-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide: GP Inhibition, GK Activation, and Structure-Activity Differentiation


Glycogen Phosphorylase a (GPa) Inhibition: Potency Ranking Within the Piperazine-Containing Amide Series 14a–e

In a direct head-to-head comparison within a single study, compound 14c exhibited an intermediate GPa IC₅₀ of 18.7 µM, positioning it between the most potent analogue 14d (IC₅₀ = 12.5 µM, bearing a cyano substituent) and the least potent analogue 14b (IC₅₀ = 78.5 µM, bearing a trifluoromethyl group) [1]. The 3-fluorophenyl substitution of 14c conferred approximately 1.4-fold greater inhibitory potency than the 4-fluorophenyl analogue 14a (IC₅₀ = 25.8 µM) and approximately 1.9-fold greater potency than analogue 14e (IC₅₀ = 35.9 µM) [1]. These data establish a clear potency rank order of 14d > 14c > 14a > 14e > 14b for GPa inhibition within this congeneric series [1].

GPa Inhibition Rank
Head-to-head
Ranked 2nd of 5 tested analogues (14d > 14c > 14a > 14e > 14b)
Supports SAR rank-order interpretation; intermediate potency within fluorophenyl series
Rabbit muscle GPa, pH 7.2, 22°C; 14c IC₅₀ = 18.7 µM (1.4-fold above 14a, 4.2-fold above 14b)
Glycogen phosphorylase inhibition Type 2 diabetes Structure-activity relationship

Glucokinase (GK) Activation: Absence of Meaningful Activation Defines a Clean Pharmacological Profile

Compound 14c demonstrated a GK fold activation of 1.01 (±0.07) at a test concentration of 10 µM, indicating essentially no activation of glucokinase above baseline [1]. This profile is consistent across the entire 14a–e subseries, where fold activation values ranged narrowly from 0.96 (14d) to 1.08 (14a) [1]. By contrast, the lead benzamide series in the same study (e.g., compound 13h) achieved a GK EC₅₀ of 1.87 µM with robust activation [1]. The lack of GK activation in 14c means this compound functions as a clean GP inhibitor without confounding GK-mediated effects, a feature that simplifies interpretation in target validation experiments.

GK Activation
Head-to-head
1.01-fold (±0.07) at 10 µM
Reported no glucokinase activation above baseline; clean GP-only pharmacological profile
Recombinant human GK; all 14a–e analogues similarly inactive (fold 0.96–1.08); benchmark activator 13h EC₅₀ = 1.87 µM
Glucokinase activation Dual-action hypoglycemic agents Target selectivity

Substituent Position Sensitivity: 3-Fluoro vs. 4-Fluoro Anilide Ring Substitution on GP Inhibitory Potency

Comparison of 14c (3-fluorophenyl) with its positional isomer 14a (4-fluorophenyl) reveals that moving the fluorine substituent from the para to the meta position on the anilide ring improves GPa inhibitory potency by approximately 28% (IC₅₀: 18.7 µM vs. 25.8 µM) [1]. Both compounds share an identical 1-(2-fluorophenyl)piperazine core and differ only in fluorine position on the distal aromatic ring, isolating this single structural variable [1]. This meta-fluoro preference contrasts with the potency-enhancing effect of a para-cyano substituent (14d, IC₅₀ = 12.5 µM), suggesting that electronic and positional effects at the anilide ring are non-additive and must be empirically determined [1].

Positional SAR
Head-to-head
14c (meta-F) vs. 14a (para-F): 1.38-fold higher reported potency; para-CN (14d) 1.50-fold above 14c
Fluorine position on anilide ring measurably influences GP inhibition; meta-F geometry outperforms para-F
Isolated single variable; identical 1-(2-fluorophenyl)piperazine core; data from Zhang et al. 2009, Table 2
Fluorine substitution effects Structure-activity relationship Arylpiperazine acetamides

Validated Application Scenarios for N-(3-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide Based on Quantitative Pharmacological Evidence


Glycogen Phosphorylase Inhibitor Reference Standard for SAR Expansion Around the 3-Fluorophenyl Anilide Motif

Compound 14c serves as a quantitatively characterized reference point (GPa IC₅₀ = 18.7 µM) for medicinal chemistry programs seeking to expand structure-activity relationships around the 3-fluorophenyl acetamide sub-series. Its intermediate potency, established in direct comparison with analogues 14a, 14b, 14d, and 14e, provides a calibrated baseline against which newly synthesized derivatives can be benchmarked using identical assay conditions [1]. This application is directly supported by the published SAR data demonstrating that the 3-fluoro substitution yields a distinct potency inflection point between the weaker 4-fluoro analogue (14a) and the more potent 4-cyano analogue (14d) [1].

Target Validation Studies Requiring a GP-Selective Probe Free of Glucokinase Confounding Activity

With a GK fold activation of 1.01 at 10 µM—indistinguishable from baseline—14c provides a clean pharmacological tool for experiments designed to isolate GP-dependent metabolic effects without simultaneous GK activation [1]. This is in deliberate contrast to dual-action compounds such as 13h (GK EC₅₀ = 1.87 µM) from the same study, which simultaneously engage both targets [1]. Researchers investigating the specific contribution of hepatic glycogenolysis to glucose homeostasis can use 14c to avoid the confounding variable of GK-mediated glucose uptake and insulin secretion.

Computational Chemistry and Molecular Docking Benchmarking Using Experimentally Determined GP Binding Affinity

The experimentally determined IC₅₀ of 18.7 µM for 14c against rabbit muscle GPa, measured under defined conditions (pH 7.2, 22°C) [1][2], provides a validated data point for calibrating molecular docking scores, free energy perturbation calculations, or pharmacophore models focused on the GP allosteric inhibitor binding site. Zhang et al. (2009) reported molecular docking simulations for selected compounds in this series, establishing the methodological framework for extending such studies to 14c and its analogues [1].

Analytical Reference Material for Spectroscopic Identification of N,N′-Diarylpiperazine Acetamides

Confirmed ¹H NMR and ¹³C NMR spectra acquired in DMSO-d₆ are available for this compound [3], providing a verified spectroscopic fingerprint. This enables its use as an analytical reference standard for identity confirmation, purity assessment by quantitative NMR, or HPLC method development in quality control workflows involving this structural class.

Application
Selection Property
Validation Focus
GP inhibition SAR expansion studies
Intermediate potency in 3-fluorophenyl anilide series
Reproduce rank order and assay conditions (GPa, pH 7.2, 22°C)
Target validation requiring GP-selective probe
Absence of GK activation at tested concentration
Confirm target selectivity in recombinant human GK assay
Computational docking benchmark
Experimentally determined IC₅₀ against rabbit GPa
Calibrate scoring functions using reported binding data
Analytical reference for N,N′-diarylpiperazine acetamides
Verified ¹H and ¹³C NMR spectra (DMSO-d₆)
Identity confirmation and quantitative NMR method development
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